2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a complex organic compound that features a benzotriazole moiety and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the benzotriazole core The benzotriazole can be synthesized through the cyclization of o-phenylenediamine with nitrous acid
The thiolane ring is then introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the benzotriazole derivative under basic conditions. The final step involves the oxidation of the thiolane sulfur to form the sulfone group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane sulfur can be further oxidized to sulfoxide or sulfone.
Reduction: The nitro group on the benzotriazole can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzotriazole moiety is known to bind to various protein targets, potentially inhibiting their function. The fluoro and amino groups can enhance binding affinity and specificity, while the thiolane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole derivatives: Compounds with similar benzotriazole cores but different substituents.
Thiolane derivatives: Compounds featuring the thiolane ring but lacking the benzotriazole moiety.
Fluoro-substituted heterocycles: Compounds with fluoro groups on different heterocyclic cores.
Uniqueness
2-[(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzotriazole moiety, along with the fluoro and amino groups, enhances its potential as a versatile scaffold for drug design and material science applications.
Properties
Molecular Formula |
C11H13FN4O2S |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-[(1,1-dioxothiolan-2-yl)methyl]-6-fluorobenzotriazol-5-amine |
InChI |
InChI=1S/C11H13FN4O2S/c12-8-4-11-10(5-9(8)13)14-15-16(11)6-7-2-1-3-19(7,17)18/h4-5,7H,1-3,6,13H2 |
InChI Key |
JPXKPTCNMVSPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN2C3=C(C=C(C(=C3)F)N)N=N2 |
Origin of Product |
United States |
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